![molecular formula C12H11N3O3 B2728016 6-羰胺基-3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸 CAS No. 105518-47-6](/img/structure/B2728016.png)

6-羰胺基-3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

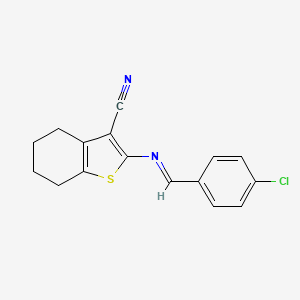

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a chemical compound with the formula C12H11N3O3 . It is used in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid are not fully detailed in the search results. The molecular weight is given as 245.23 .科学研究应用

合成和化学反应性

围绕 6-氨基甲酰基-3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸的研究主要集中于其合成和化学反应性。Yamashita 等人 (2009) 的一项著名研究展示了吲哚-3-羧酸与炔烃的钯催化氧化偶联,产生了高度取代的吲哚、二苯并呋喃和苯并呋喃衍生物。该方法对于生产 1,2,3,4-四取代咔唑非常重要,其中一些咔唑表现出固态荧光,表明在材料科学和光物理学中具有潜在应用 (Yamashita, Hirano, Satoh, & Miura, 2009)。

功能衍生物和化学转化

Chirkova 和 Filimonov (2017) 的研究探索了吲哚-5,6-和咔唑-2,3-二羧酸功能衍生物的合成方法。他们的工作概述了从简单的芳香族化合物构建吲哚环的方法,从而产生各种杂环化合物。这突出了该化合物在合成复杂有机结构中的用途,这对于开发新药或有机材料可能很有价值 (Chirkova & Filimonov, 2017)。

荧光探针和光物理性质

Mitra 等人 (2013) 合成了具有 6-羟基-1-酮-1,2,3,4-四氢咔唑部分的荧光羧酸衍生物。他们广泛的光谱研究揭示了化合物在更高极性和氢键能力的介质中荧光最大值的移动。这些发现表明在开发用于生化和分析目的的灵敏荧光探针方面具有潜在应用 (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013)。

钯催化的氧化偶联

Yamashita 等人 (2009) 的另一项研究进一步阐述了 N-取代吲哚或其羧酸衍生物与炔烃的钯催化的氧化偶联。该方法有效地合成了 1,2,3,4-四取代咔唑,展示了该化合物在创建杂芳环方面的多功能性,在药物化学和材料科学中具有潜在应用 (Yamashita, Horiguchi, Hirano, Satoh, & Miura, 2009)。

安全和危害

作用机制

Target of Action

The primary target of the compound 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is the non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of HIV, making it a key target for antiretroviral therapy .

Mode of Action

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid interacts with its target by inhibiting the action of the non-nucleoside reverse transcriptase . This inhibition prevents the virus from replicating within the host cells .

Biochemical Pathways

The compound 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it disrupts the conversion of viral RNA into DNA, a critical step in the HIV life cycle . This disruption prevents the virus from integrating into the host genome and producing new virus particles .

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability .

Result of Action

The molecular effect of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is the inhibition of the reverse transcriptase enzyme . On a cellular level, this results in a decrease in the production of new HIV particles, thereby reducing viral load and slowing the progression of the disease .

属性

IUPAC Name |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVWAVDQJTJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)